mercury silver iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mercury silver iodide, also known as mercury silver (1+) iodide (1:2:4) or Ag2HgI4, is a compound with a molecular formula of AgHgI . It’s a scarlet-red odorless tasteless powder that is sensitive to light . It’s insoluble in water and sinks in water . At elevated temperatures, it turns yellow but turns back to red upon cooling .

Synthesis Analysis

Silver mercury iodide thin films (Ag2HgI4) were successively deposited onto pre-cleaned glass substrates at room temperature by chemical bath deposition at different deposition times producing films of different thicknesses . The elemental composition of the as-deposited films measured by energy dispersive X-ray analysis shows the formation of stoichiometric Ag2HgI4 thin films .

Molecular Structure Analysis

The molecular structure of mercury silver iodide is complex. The superionic conductor, solid state, and body-centered cubic structure, silver iodide at room temperature, has been studied via molecular dynamics simulations . The calculated results using pairwise Coulomb-Buckingham potential, zero pressure on the sample, a semi-rigid model system of 1000 Ag and 1000 I ions, (NVE) as a statistical ensemble, and an effective charge of Z = 0.63 for the pairs Ag-Ag and I-I, were found to be consistent with experimental data .

Chemical Reactions Analysis

Mercury is one of the few liquid elements. It dissolves in oxidizing acids, producing either Hg2+ or Hg2+2, depending on which reagent is in excess . Silver iodide is prepared by reaction of an iodide solution (e.g., potassium iodide) with a solution of silver ions (e.g., silver nitrate). A yellowish solid quickly precipitates .

Physical And Chemical Properties Analysis

Silver iodide is a yellowish, crystalline solid. It has a molecular weight of approximately 234.77 g/mol . At room temperature, it’s relatively stable, with a melting point of 557 degrees Celsius . One of the most intriguing features of silver iodide is its photo-sensitive nature .

Safety and Hazards

Mercury silver iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It’s advised to avoid any skin contact, and effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

将来の方向性

Iodine clocks, which use silver iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . There are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

特性

CAS番号 |

12344-40-0 |

|---|---|

製品名 |

mercury silver iodide |

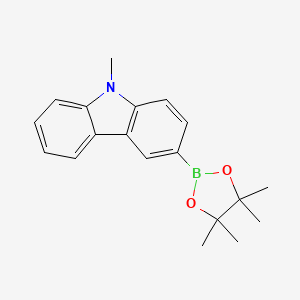

分子式 |

AgHgI |

分子量 |

435.365 |

IUPAC名 |

iodosilver;mercury |

InChI |

InChI=1S/Ag.Hg.HI/h;;1H/q+1;;/p-1 |

InChIキー |

DCQPKJFVKVBZJL-UHFFFAOYSA-M |

SMILES |

[Ag]I.[Hg] |

同義語 |

mercury silver iodide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)